molecular formula C9H7Cl2N5 B030631 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 38943-76-9

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B030631
CAS No.: 38943-76-9
M. Wt: 256.09 g/mol
InChI Key: HHXRWOXSGOMXJV-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a high-purity solid compound intended for research and development applications. As a member of the phenyltriazine family, this chemical serves as a valuable reference standard and a key intermediate in organic synthesis and pharmaceutical research. Research Applications & Value: This compound is primarily used in exploratory chemistry and drug discovery. Its structure is of significant interest for studying structure-activity relationships (SAR), particularly in the development of novel heterocyclic compounds. Researchers utilize it to investigate molecular properties using various spectroscopic and computational methods, such as Density Functional Theory (DFT), for predicting vibrational spectra and molecular electrostatic potential. Handling & Safety: This product is classified as a combustible solid. It is air-sensitive and may decompose if exposed to heat. Researchers should review the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment (PPE) in a well-ventilated environment. Important Notice: This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming product identity and/or purity to ensure it is fit for their specific research purpose.

Properties

IUPAC Name

6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXRWOXSGOMXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30192240
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38943-76-9
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30192240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the reaction of 2,4-dichlorophenylhydrazine with cyanogen chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 0°C and 5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium; temperature range25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature range0°C to 25°C.

    Substitution: Amines, thiols; solventdichloromethane or acetonitrile; temperature range0°C to 25°C.

Major Products

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of triazine amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Impurity Reference Standards

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine serves as a reference standard for the quality control of Lamotrigine formulations. Its identification and quantification are crucial for ensuring the safety and efficacy of antiepileptic medications. Regulatory agencies require the characterization of impurities to assess potential risks associated with drug consumption.

Analytical Chemistry

In analytical chemistry, this compound is utilized in various methods such as:

  • High-Performance Liquid Chromatography (HPLC) : Used for separating and quantifying impurities in pharmaceutical products.
  • Mass Spectrometry (MS) : Helps in identifying the molecular structure and weight of impurities.

These techniques are essential for maintaining compliance with pharmacopoeial standards and ensuring the integrity of pharmaceutical products.

Stability Studies

Research has been conducted on the stability of Lamotrigine formulations containing this compound as an impurity. These studies focus on how environmental factors such as temperature and humidity affect the degradation of both Lamotrigine and its impurities over time.

Toxicological Assessments

Toxicological studies have assessed the impact of impurities like this compound on human health. Understanding the pharmacokinetics and potential adverse effects associated with this compound is vital for regulatory approval and patient safety.

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the normal functioning of these pathways, leading to the inhibition of cell growth and proliferation. In the case of antimicrobial activity, it disrupts the cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Therapeutic Uses :

  • Epilepsy: First-line treatment for partial seizures, tonic-clonic seizures, and Lennox-Gastaut syndrome .
  • Bipolar Disorder : FDA-approved for maintenance therapy in bipolar I disorder, with efficacy in acute bipolar depression .
Structural Analogs: 1,2,4-Triazine Derivatives

Lamotrigine belongs to the phenyltriazine class. Key structural analogs include:

Compound Substituents on Triazine Core Pharmacological Activity Key Differences from Lamotrigine Reference
Tirapazamine 3-Amino-1,2,4-benzotriazine 1,4-dioxide Anticancer (hypoxia-selective cytotoxin) Lacks anticonvulsant activity; targets tumor hypoxia
Azaribine 6-Azauridine triacetate Antiviral (inhibits pyrimidine synthesis) Different substitution pattern; no sodium channel effects
Dihydromethyl Furalazine Methyl group at position 3 Antibacterial Broader microbial targets; no CNS activity

Key Insight: The 2,3-dichlorophenyl group in Lamotrigine is critical for sodium channel binding.

Functional Analogs: Sodium Channel Blockers

Lamotrigine shares mechanistic similarities with other sodium channel-blocking AEDs:

Compound Structure Mechanism Therapeutic Use Side Effects vs. Lamotrigine Reference
Phenytoin Hydantoin derivative Prolongs sodium channel inactivation Generalized seizures Higher risk of gingival hyperplasia, teratogenicity
Carbamazepine Tricyclic dibenzazepine Blocks sodium channels Partial seizures, bipolar Induces CYP450 enzymes; severe dermatological reactions
Lamotrigine Phenyltriazine Dual sodium/calcium channel block Epilepsy, bipolar disorder Hypersensitivity reactions (e.g., Stevens-Johnson syndrome)

Pharmacokinetic Comparison :

Parameter Lamotrigine Carbamazepine Phenytoin
Bioavailability ~98% 70–80% 90–95%
Half-life 25–33 hours 5–26 hours 22 hours
Protein Binding 55% 75–85% 90%
Metabolism UGT1A4 glucuronidation CYP3A4 oxidation CYP2C9/CYP2C19

Efficacy in Bipolar Depression :

  • Lamotrigine uniquely shows efficacy in bipolar depression without inducing mania, unlike valproate or carbamazepine .
  • Riluzole (a benzothiazole) shares lamotrigine’s AMPA receptor modulation but lacks sodium channel effects .
Adverse Effect Profile

Lamotrigine’s 2,3-dichlorophenyl group is metabolized to reactive epoxides, linked to hypersensitivity reactions . Comparatively:

  • Carbamazepine : Aromatic ring metabolism generates toxic 10,11-epoxide.
  • Phenytoin : Oxidative metabolism produces reactive arene oxides.

Hypersensitivity Incidence :

  • Lamotrigine: 0.3–1% (severe cutaneous reactions) .
  • Carbamazepine: 10% (higher in HLA-B*15:02 carriers) .

Biological Activity

6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic effects, including anti-ulcer and anticancer properties. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₉H₇Cl₂N₅
  • Molecular Weight : 256.09 g/mol
  • CAS Number : 38943-76-9
PropertyValue
Molecular FormulaC₉H₇Cl₂N₅
Molecular Weight256.09 g/mol
CAS Number38943-76-9
Purity95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HT29 (colorectal cancer)
    • A431 (epidermoid carcinoma)

The compound showed an IC₅₀ value of approximately 23.30±0.35 mM23.30\pm 0.35\text{ mM} against the HT29 cell line, indicating significant growth inhibition. The structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups like chlorine enhances its cytotoxicity .

Anti-Ulcer Activity

A phase I clinical study evaluated the safety and pharmacokinetics of a related compound (MN-1695), which shares structural similarities with this compound. This study involved administering various dosages (1 mg to 16 mg) to healthy male subjects over multiple days. The results indicated:

  • Safety Profile : Mild side effects such as headaches and malaise were reported in some subjects.
  • Pharmacokinetics : The elimination half-life was approximately 152170 hours152-170\text{ hours}, suggesting a prolonged action in the body .

Case Studies

Several case studies have documented the biological effects of triazine derivatives similar to this compound:

  • Study on Antitumor Activity :
    • Objective : To assess the antitumor efficacy of triazine derivatives.
    • Findings : Compounds with similar structures exhibited significant antitumor activity in vitro and in vivo models.
  • Clinical Trials for Anti-Ulcer Effects :
    • Objective : To evaluate the safety and efficacy of MN-1695.
    • Outcome : Demonstrated potential as an anti-ulcer agent with a manageable safety profile .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2,4-dichlorobenzaldehyde with cyanoguanidine under microwave-assisted conditions. Optimization involves adjusting stoichiometry, solvent polarity (e.g., methanol or DMF), and reaction time. For example, a 16% yield was achieved using 3-(4-chlorophenoxy)propan-1-amine and 2,5-dichlorobenzaldehyde in methanol at 80°C for 24 hours, with purity confirmed by UPLC (97.2%) .

Q. How is structural characterization performed for triazine derivatives like this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key peaks include aromatic protons (δ 7.56–7.42 ppm for dichlorophenyl groups) and triazine NH₂ signals (δ 6.14 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ at 426.0631 vs. calculated 426.0655) .

Q. What in vitro assays are used to evaluate the antimicrobial activity of this compound?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria are standard. For example, derivatives showed MIC values ranging from 2–32 µg/mL, with mechanisms involving disruption of bacterial membrane integrity .

Q. How is compound purity assessed, and what thresholds are acceptable for biological testing?

  • Methodological Answer : Ultra-Performance Liquid Chromatography (UPLC) with UV detection (λ = 254 nm) is employed. Purity ≥95% is required for reliable biological data. For instance, a derivative with 97.2% purity demonstrated consistent antimicrobial activity .

Advanced Research Questions

Q. How can contradictions in antimicrobial activity data across structurally similar triazines be resolved?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing 2,4-dichlorophenyl with 3-chloro-2-fluorophenyl increased activity against S. aureus (MIC = 4 µg/mL vs. 16 µg/mL), attributed to enhanced lipophilicity and membrane penetration . Contradictions may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .

Q. What factorial design approaches optimize multi-step synthesis of this compound?

  • Methodological Answer : A 2³ factorial design can evaluate temperature, solvent ratio, and catalyst loading. For instance, increasing temperature from 70°C to 90°C improved yield by 12%, while excess catalyst reduced purity due to side reactions .

Q. How do substituent electronic effects influence the compound’s stability under physiological conditions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl) enhance stability by reducing electron density on the triazine ring. Degradation studies in PBS (pH 7.4) showed a half-life of 8.2 hours for the dichlorophenyl derivative vs. 3.5 hours for non-halogenated analogs .

Q. What computational tools predict binding interactions between this compound and bacterial targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and Molecular Dynamics (MD) simulations identify interactions with DNA gyrase. A derivative with a 2-fluoro substituent showed a binding energy of -9.2 kcal/mol, correlating with observed MIC values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Reactant of Route 2
Reactant of Route 2
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.